molecular formula C14H11Cl2FN2O3 B1255740 Halauxifen-methyl CAS No. 943831-98-9

Halauxifen-methyl

Cat. No. B1255740
Key on ui cas rn: 943831-98-9
M. Wt: 345.1 g/mol
InChI Key: KDHKOPYYWOHESS-UHFFFAOYSA-N
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Patent
US08754110B2

Procedure details

To the slurry of methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (prepared as described in Example 5) was added 144 ml of methanol at 25° C. To this slurry was sparged 6.0 g (1.3 equivalents) of anhydrous HCl and the slurry was heated to 50° C. for between 4 hours and 5 hours. The solution was sampled and analyzed by GC to determine reaction completion. The reaction time is dependent on the equivalents of anhydrous HCl employed in the reaction. Using larger excesses of HCl, such as above 1.3 equivalents of HCl, results in shorter reaction times. However, increased volumes of base are subsequently required in the neutralization/work-up to neutralize the excess acid. The reaction mixture was cooled to 25° C. and 127.1 g of a 10% potassium carbonate solution was slowly added until a pH of 7.95 was reached. The organic and aqueous phases were separated and the organic (top) phase was transferred to a 1-L reactor. A total of 140 ml of a saturated sodium chloride solution was added and the mixture was stirred for several minutes. The organic and aqueous phases were separated and the organic (top) phase was transferred to a 1-L reactor equipped with a mechanical stirrer, distillation head, temperature probe, and vacuum capability. The organic phase was concentrated via a vacuum distillation to about a 30% by weight solution. To the solution at 70° C. was added 662.8 g of heptane over 45 minutes. After adding about half of the heptane; a product began to precipitate from solution. The minimum temperature during the heptane addition was 65° C. Upon completion of the heptane addition, the slurry was cooled to about 5° C. The product was collected by filtration and washed with 195 ml of heptane. The product was dried in a vacuum oven at 55° C. overnight to give 87%-90% yield (based on AcAP-Me) of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
Name
methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
144 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([O:18][CH3:19])[C:12]=2[F:20])[N:8]=[C:7]([C:21]([O:23][CH3:24])=[O:22])[C:6]=1[Cl:25])(=O)C.Cl.C(=O)([O-])[O-].[K+].[K+]>CO>[NH2:4][C:5]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([O:18][CH3:19])[C:12]=2[F:20])[N:8]=[C:7]([C:21]([O:23][CH3:24])=[O:22])[C:6]=1[Cl:25] |f:2.3.4|

Inputs

Step One
Name
methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=NC(=C1)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OC)Cl
Name
Quantity
144 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
The solution was sampled
CUSTOM
Type
CUSTOM
Details
reaction completion
CUSTOM
Type
CUSTOM
Details
employed in the reaction
CUSTOM
Type
CUSTOM
Details
results in shorter reaction times
TEMPERATURE
Type
TEMPERATURE
Details
However, increased volumes of base
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
The organic and aqueous phases were separated
CUSTOM
Type
CUSTOM
Details
the organic (top) phase was transferred to a 1-L reactor
ADDITION
Type
ADDITION
Details
A total of 140 ml of a saturated sodium chloride solution was added
CUSTOM
Type
CUSTOM
Details
The organic and aqueous phases were separated
CUSTOM
Type
CUSTOM
Details
the organic (top) phase was transferred to a 1-L reactor
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
distillation head, temperature probe, and vacuum capability
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated via a vacuum distillation to about a 30% by weight solution
ADDITION
Type
ADDITION
Details
To the solution at 70° C. was added 662.8 g of heptane over 45 minutes
Duration
45 min
ADDITION
Type
ADDITION
Details
After adding about half of the heptane
CUSTOM
Type
CUSTOM
Details
to precipitate from solution
ADDITION
Type
ADDITION
Details
The minimum temperature during the heptane addition
CUSTOM
Type
CUSTOM
Details
was 65° C
ADDITION
Type
ADDITION
Details
Upon completion of the heptane addition
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was cooled to about 5° C
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with 195 ml of heptane
CUSTOM
Type
CUSTOM
Details
The product was dried in a vacuum oven at 55° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=C1)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OC)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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